molecular formula C13H16O3S B11862662 Ethyl 2-(4-(cyclopropylthio)phenyl)-2-hydroxyacetate

Ethyl 2-(4-(cyclopropylthio)phenyl)-2-hydroxyacetate

Cat. No.: B11862662
M. Wt: 252.33 g/mol
InChI Key: WXJBRXWALPMCOF-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(cyclopropylthio)phenyl)-2-hydroxyacetate is an organic compound with the molecular formula C13H16O3S. This compound features a cyclopropylthio group attached to a phenyl ring, which is further connected to an ethyl 2-hydroxyacetate moiety. It is primarily used in research and development within the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(cyclopropylthio)phenyl)-2-hydroxyacetate typically involves the esterification of 2-hydroxyacetic acid with ethanol in the presence of an acid catalyst. The cyclopropylthio group is introduced via a nucleophilic substitution reaction, where a cyclopropylthiol reacts with a halogenated phenyl derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(cyclopropylthio)phenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate.

    Reduction: Ethyl 2-(4-(cyclopropylthio)phenyl)-2-hydroxyethanol.

    Substitution: Ethyl 2-(4-(cyclopropylthio)-3-nitrophenyl)-2-hydroxyacetate.

Scientific Research Applications

Ethyl 2-(4-(cyclopropylthio)phenyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(cyclopropylthio)phenyl)-2-hydroxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylthio group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-methylthio)phenyl)-2-hydroxyacetate
  • Ethyl 2-(4-(ethylthio)phenyl)-2-hydroxyacetate
  • Ethyl 2-(4-(propylthio)phenyl)-2-hydroxyacetate

Uniqueness

Ethyl 2-(4-(cyclopropylthio)phenyl)-2-hydroxyacetate is unique due to the presence of the cyclopropylthio group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.

Biological Activity

Ethyl 2-(4-(cyclopropylthio)phenyl)-2-hydroxyacetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the synthesis, biological properties, and research findings related to this compound.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of cyclopropylthio-substituted phenols with ethyl chloroacetate under basic conditions. The resulting compound is characterized by its unique structure, which includes a cyclopropylthio group attached to a phenolic ring, contributing to its biological activity.

Biological Activity

1. Antidepressant Activity:
Research indicates that derivatives of compounds similar to this compound exhibit antidepressant properties by inhibiting neurotransmitter uptake, particularly norepinephrine (NE) and serotonin (5-HT). This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially alleviating symptoms of depression .

2. Anticancer Properties:
The compound has been studied for its ability to modulate KIF18A protein activity, which plays a crucial role in cell cycle regulation and cancer proliferation. Inhibition of KIF18A has been linked to inducing mitotic cell arrest in cancer cells, making it a promising target for cancer therapy .

3. Antimicrobial Effects:
this compound has also demonstrated antimicrobial activity against various bacterial strains. Studies have shown that compounds with similar structural motifs possess significant antibacterial properties, indicating that this compound may also be effective against certain pathogens .

Case Studies and Research Findings

A variety of studies have investigated the biological activities of this compound and its derivatives:

  • Antidepressant Screening: In a study assessing the antidepressant potential of related compounds, it was found that those with cyclopropyl substituents showed enhanced activity in rodent models, suggesting that similar modifications could improve therapeutic efficacy .
  • KIF18A Modulation: A study demonstrated that compounds targeting KIF18A could effectively induce apoptosis in cancer cell lines through the disruption of mitotic processes. This compound's ability to inhibit this protein places it as a candidate for further development as an anticancer agent .
  • Antimicrobial Testing: Laboratory tests revealed that derivatives of this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Comparative Analysis Table

The following table summarizes the biological activities associated with this compound compared to other related compounds:

Compound NameAntidepressant ActivityAnticancer ActivityAntimicrobial Activity
This compoundModerateHighModerate
VenlafaxineHighLowNone
Other Cyclopropyl DerivativesVariableModerateHigh

Properties

Molecular Formula

C13H16O3S

Molecular Weight

252.33 g/mol

IUPAC Name

ethyl 2-(4-cyclopropylsulfanylphenyl)-2-hydroxyacetate

InChI

InChI=1S/C13H16O3S/c1-2-16-13(15)12(14)9-3-5-10(6-4-9)17-11-7-8-11/h3-6,11-12,14H,2,7-8H2,1H3

InChI Key

WXJBRXWALPMCOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)SC2CC2)O

Origin of Product

United States

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